![molecular formula C17H17FN4O B2933041 9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 459422-03-8](/img/structure/B2933041.png)
9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of the [1,2,4]triazolo[5,1-b]quinazoline class . It’s worth noting that similar compounds have been used as fluorescent probes for detecting Fe3+ ions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a specific route for the synthesis of a novel benzo[4,5]thiazolo[2,3-b]quinazoline derivatives was established using thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials .Molecular Structure Analysis
The molecular structure of similar compounds has been described in the literature. For example, Flubrotizolam, a thienotriazolodiazepine derivative, has a similar structure and has been sold as a designer drug .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity against four human cancer cell lines .科学研究应用
Sedative and Anxiolytic Effects
Compounds similar to the one have been studied for their sedative and anxiolytic effects. For example, Flubrotizolam, a thienotriazolodiazepine derivative, has shown potent sedative and anxiolytic effects . This suggests that our compound could potentially be explored for similar pharmacological properties in the development of new sedatives or anxiolytics.
Anticancer Activity
The structural similarity of triazoloquinazoline derivatives to other compounds with known anticancer activity suggests potential applications in cancer research. Some derivatives have demonstrated cytotoxic activity against human cancer cell lines, comparable to established anticancer drugs . This indicates that our compound could be a candidate for further investigation as a potential anticancer agent.
Antidiabetic Properties
Triazoloquinazoline derivatives have also been evaluated for their antidiabetic properties. Compounds with similar structures have shown significant α-glucosidase inhibition activity, which is a therapeutic target for the treatment of diabetes . This implies that the compound may hold promise as an antidiabetic agent.
Antibacterial Activity
Research on triazoloquinazoline derivatives has included the synthesis and evaluation of their antibacterial activity. Some novel derivatives have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria strains . This suggests that our compound could be explored for its potential use as an antibacterial agent.
Antimalarial Potential
The triazoloquinazoline scaffold has been incorporated into compounds that exhibit antimalarial activity. In vivo studies have shown good potential for certain derivatives to become novel inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the life cycle of the malaria parasite . This indicates that the compound could be investigated for its antimalarial potential.
Enzyme Inhibition
Various triazoloquinazoline derivatives have been studied for their ability to inhibit different enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase . These enzymes are therapeutic targets for a range of conditions, suggesting that our compound could be valuable in the development of enzyme inhibitors for various diseases.
未来方向
作用机制
Target of Action
The primary targets of the compound “9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” are currently unknown. This compound belongs to a class of molecules known as triazoloquinazolines . These molecules have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . .
Mode of Action
It is known that triazoloquinazolines can interact with various biological targets due to their ability to form hydrogen bonds . This allows them to interact with different target receptors, potentially leading to a variety of biological effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds
属性
IUPAC Name |
9-(4-fluorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-17(2)7-12-14(13(23)8-17)15(10-3-5-11(18)6-4-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCKXZPHLUVGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)F)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。